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Compound of Interest

Compound Name:
(R)-2-amino-3-

cyclopentylpropanoic acid

Cat. No.: B555625 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of

(R)-2-amino-3-cyclopentylpropanoic acid, a non-proteinogenic amino acid of interest in

medicinal chemistry and drug development. Due to the limited availability of published

experimental spectra for the free amino acid, this document presents a detailed profile based

on established spectroscopic principles and predicted data. It includes anticipated data for

Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR) Spectroscopy, and Mass

Spectrometry (MS), presented in a clear and accessible format. Furthermore, this guide

outlines standardized experimental protocols for the acquisition of such data.

Data Presentation
The following tables summarize the predicted and expected spectroscopic data for (R)-2-
amino-3-cyclopentylpropanoic acid. This data is crucial for the identification,

characterization, and quality control of the compound in a research and development setting.

Table 1: Predicted ¹H NMR Spectroscopic Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~3.8 - 4.0 Doublet of Doublets 1H α-H

~1.8 - 2.0 Multiplet 1H β-H

~1.4 - 1.8 Multiplet 10H Cyclopentyl-H

Variable Broad Singlet 3H -NH₃⁺

Variable Broad Singlet 1H -COOH

Note: Predicted chemical shifts are for a solution in D₂O or a similar polar solvent. The

chemical shifts of the amine and carboxylic acid protons are highly dependent on the solvent,

pH, and concentration and may exchange with deuterium in D₂O, leading to their

disappearance from the spectrum.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm Assignment

~175 - 180 C=O (Carboxylic Acid)

~55 - 60 α-C

~35 - 40 β-C

~30 - 35 Cyclopentyl-C (CH)

~25 - 30 Cyclopentyl-C (CH₂)

Note: Predicted chemical shifts are based on the functional groups and carbon environments

within the molecule.

Table 3: Key IR Absorption Bands
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Wavenumber (cm⁻¹) Functional Group Vibrational Mode

3000 - 3300 O-H (Carboxylic Acid) Stretching (Broad)

2800 - 3000 N-H (Amine Salt) Stretching (Broad)

2850 - 2960 C-H (Aliphatic) Stretching

~1700 - 1730 C=O (Carboxylic Acid) Stretching

~1580 - 1650 N-H (Amine Salt) Bending

~1450 - 1470 C-H (Aliphatic) Bending

Note: The zwitterionic nature of amino acids in the solid state can lead to broad and complex

absorption bands for the amine and carboxylate groups.

Table 4: Mass Spectrometry Data

Parameter Value

Molecular Formula C₈H₁₅NO₂

Molecular Weight 157.21 g/mol

Monoisotopic Mass 157.1103 u

Predicted [M+H]⁺ 158.1176

Predicted [M-H]⁻ 156.0924

Note: The exact mass and predicted ionic masses are crucial for high-resolution mass

spectrometry (HRMS) analysis, which provides unambiguous elemental composition.

Experimental Protocols
The following are detailed methodologies for the key experiments cited, providing a foundation

for researchers to obtain experimental data for (R)-2-amino-3-cyclopentylpropanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation and confirmation.

Methodology:

Sample Preparation: Dissolve 5-10 mg of (R)-2-amino-3-cyclopentylpropanoic acid in 0.5-

0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of

solvent will affect the chemical shifts and the observation of exchangeable protons.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped

with a broadband probe.

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H NMR spectrum.

Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a

sufficient number of scans to achieve a good signal-to-noise ratio.

Solvent suppression techniques may be necessary if residual solvent signals obscure the

analyte peaks.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

This experiment typically requires a larger number of scans due to the low natural

abundance of ¹³C.

DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be

performed to differentiate between CH, CH₂, and CH₃ groups.

Data Processing: Process the raw data using appropriate NMR software. This includes

Fourier transformation, phase correction, baseline correction, and referencing the chemical

shifts to an internal standard (e.g., TMS or a residual solvent peak).

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
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Methodology:

Sample Preparation:

Solid State (KBr Pellet): Grind a small amount of the sample (1-2 mg) with anhydrous

potassium bromide (KBr) (100-200 mg). Press the mixture into a thin, transparent pellet

using a hydraulic press.

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto

the ATR crystal.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment (or the clean ATR

crystal).

Place the sample in the spectrometer and record the sample spectrum.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectral

range is usually 4000-400 cm⁻¹.

Data Analysis: The background spectrum is automatically subtracted from the sample

spectrum to yield the absorbance or transmittance spectrum of the compound. Identify

characteristic absorption bands corresponding to the functional groups.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and obtain information about the fragmentation

pattern of the molecule.

Methodology:

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable

solvent such as methanol, acetonitrile, or a mixture with water. A small amount of formic acid

or ammonium hydroxide can be added to promote ionization.
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Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such

as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

Data Acquisition:

ESI-MS: Infuse the sample solution directly into the ESI source or introduce it via liquid

chromatography (LC-MS). Acquire spectra in both positive and negative ion modes to

observe [M+H]⁺ and [M-H]⁻ ions, respectively.

High-Resolution Mass Spectrometry (HRMS): Utilize a high-resolution instrument (e.g.,

TOF, Orbitrap) to obtain accurate mass measurements, which can be used to confirm the

elemental composition.

Tandem Mass Spectrometry (MS/MS): If structural information is desired, perform MS/MS

experiments by selecting the parent ion of interest and inducing fragmentation to observe

the characteristic daughter ions.

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and

any significant fragment ions. For HRMS data, use the accurate mass to calculate the

elemental formula.

Visualization of Spectroscopic Workflow
The following diagram illustrates a typical workflow for the spectroscopic identification and

characterization of a novel amino acid like (R)-2-amino-3-cyclopentylpropanoic acid.
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Caption: Workflow for Spectroscopic Analysis.

To cite this document: BenchChem. [Spectroscopic Profile of (R)-2-amino-3-
cyclopentylpropanoic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b555625#r-2-amino-3-cyclopentylpropanoic-acid-
spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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